ethyl 6'-amino-5'-cyano-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate
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Overview
Description
Ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate typically involves a multi-component reaction. One common method involves the reaction of isatins, malononitrile, and monothiomalonamide in the presence of a base such as triethylamine in hot ethanol. This reaction yields a mixture of isomeric products, which can be separated and purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate can undergo various chemical reactions, including:
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions
Oxidation: DMSO-HCl system
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate can be compared with other spiro compounds, such as:
Spiro[indole-3,4’-pyridine] derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Spiro[indoline-3,4’-pyridine] derivatives: These compounds have a similar spiro linkage but differ in the nature of the rings involved.
The uniqueness of ethyl 6’-amino-5’-cyano-2-oxo-1,2-dihydro-2’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-3’-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H13N5O4 |
---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-3'-carboxylate |
InChI |
InChI=1S/C17H13N5O4/c1-2-25-15(23)12-11-14(22-21-12)26-13(19)9(7-18)17(11)8-5-3-4-6-10(8)20-16(17)24/h3-6H,2,19H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
BBYNMOXSQNLLBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4NC3=O)C#N)N |
Origin of Product |
United States |
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